5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole 5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17692283
InChI: InChI=1S/C6H5ClF3N3O2/c1-2-12-5(7)3(13(14)15)4(11-12)6(8,9)10/h2H2,1H3
SMILES:
Molecular Formula: C6H5ClF3N3O2
Molecular Weight: 243.57 g/mol

5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC17692283

Molecular Formula: C6H5ClF3N3O2

Molecular Weight: 243.57 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole -

Specification

Molecular Formula C6H5ClF3N3O2
Molecular Weight 243.57 g/mol
IUPAC Name 5-chloro-1-ethyl-4-nitro-3-(trifluoromethyl)pyrazole
Standard InChI InChI=1S/C6H5ClF3N3O2/c1-2-12-5(7)3(13(14)15)4(11-12)6(8,9)10/h2H2,1H3
Standard InChI Key JLCDZDURWYCMSU-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])Cl

Introduction

5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, a class of heterocyclic compounds known for their diverse biological activities. This compound is particularly notable for its unique trifluoromethyl and nitro substituents, which contribute to its potential applications in pharmaceuticals and agrochemicals.

Synthesis and Purification

The synthesis of 5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole involves multiple steps, including specific reaction conditions such as temperature, solvent choice, and reaction time. These conditions are crucial for optimizing yield and selectivity. Purification methods like recrystallization or chromatography are typically used to isolate the compound with high purity.

Biological Activities and Potential Applications

Pyrazoles, including 5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole, are recognized for their diverse biological activities. Modifications on the pyrazole ring can significantly affect their activity, potentially leading to anti-inflammatory, antitumor, or antimicrobial effects. This compound's unique substituents suggest potential applications in pharmaceuticals and agrochemicals.

Potential Biological Activities

  • Anti-inflammatory: Pyrazoles have shown potential in reducing inflammation.

  • Antitumor: Some pyrazoles exhibit antitumor properties, making them candidates for cancer treatment.

  • Antimicrobial: Pyrazoles can act against various microorganisms, contributing to their use in antimicrobial agents.

Chemical Reactions and Analytical Techniques

5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole can participate in various chemical reactions typical for pyrazoles. These reactions should be conducted under controlled conditions to ensure safety and maximize yield. Techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used to confirm the identity and purity of the compound.

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